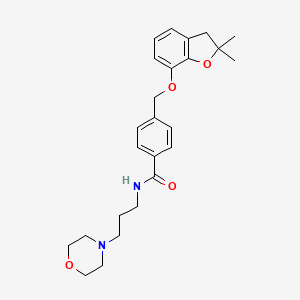
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide is a useful research compound. Its molecular formula is C25H32N2O4 and its molecular weight is 424.541. The purity is usually 95%.
BenchChem offers high-quality 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Heterocyclic Compound Synthesis
A study by Abu‐Hashem et al. (2020) in "Molecules" described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone. These compounds, including benzodifuranyl and thiazolopyrimidines, exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research highlights the potential of such compounds in medicinal chemistry, particularly in developing new therapeutic agents with anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacokinetics in Drug Development
In 1995, Owton et al. reported on the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, to improve systemic exposure. This study in "Journal of The Chemical Society-perkin Transactions 1" emphasized the importance of understanding pharmacokinetics for effective drug development, particularly for drugs aimed at treating chronic conditions like osteoarthritis (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
CNS Agents and Antidepressant Activity
Martin et al. (1981) in the "Journal of Medicinal Chemistry" synthesized and evaluated cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofurans] as potential central nervous system (CNS) agents. They found that several compounds exhibited significant anti-tetrabenazine activity, suggesting potential antidepressant properties. This highlights the role of innovative synthetic compounds in exploring new treatments for CNS disorders (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).
Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, demonstrating their antimicrobial activities. Their study in "Molecules" suggests the potential application of such compounds in combating various microbial infections, highlighting the ongoing need for new antimicrobial agents in the face of increasing antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Cytotoxic Activities in Cancer Research
Bu et al. (2001) developed a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines with cationic side chains, which showed cytotoxic activity against colon 38 tumors in mice. This research in the "Journal of Medicinal Chemistry" underscores the importance of exploring novel compounds for their potential use in cancer treatment (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Propiedades
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2)17-21-5-3-6-22(23(21)31-25)30-18-19-7-9-20(10-8-19)24(28)26-11-4-12-27-13-15-29-16-14-27/h3,5-10H,4,11-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKKBSNJLWPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

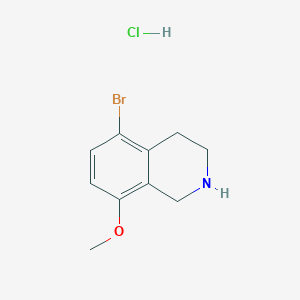
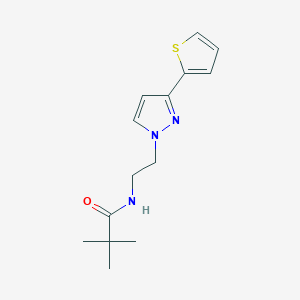
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2844357.png)

![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)
![[(3-Methylbenzyl)sulfanyl]acetic acid](/img/structure/B2844362.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid](/img/structure/B2844364.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)
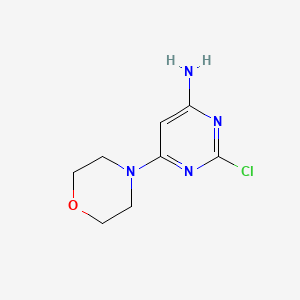
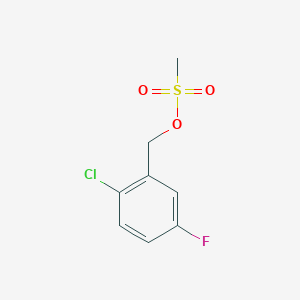
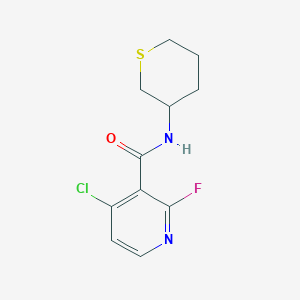
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)
![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2844371.png)
